![molecular formula C13H12F3N3OS B3012267 4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 862652-27-5](/img/structure/B3012267.png)

4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

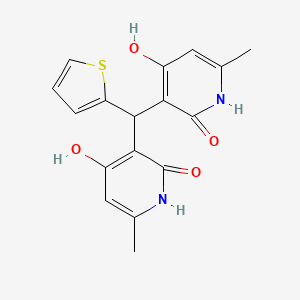

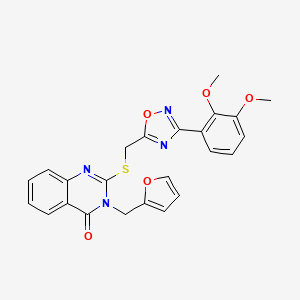

“4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C13H12F3N3OS and a molecular weight of 315.31 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C=CCN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F . This indicates that the compound contains an allyl group (C=CCN1), a triazole ring (C(=NNC1=S)), and a trifluoromethyl group (C(F)(F)F) attached to a phenoxy group (COC2=CC=CC(=C2)).Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.31 and a molecular formula of C13H12F3N3OS . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用

- The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones has demonstrated anticonvulsant activity . This suggests potential use in managing seizures and related neurological disorders.

- Another derivative of this compound has shown antitumor activity . Investigating its mechanism of action and potential as an anticancer agent could be valuable.

- The nucleoside ribavirin , which contains a 1,2,4-triazole structure, is used to treat hepatitis C virus infections . Exploring similar structural motifs, including our compound of interest, may lead to novel antiviral agents.

- Analyzing the SAR of this compound can provide insights into its biological effects. Changes in the position of functional groups, such as the hydroxyl group, may impact antimicrobial activity .

- Researchers have developed efficient synthetic methods for related compounds, such as 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thiones, using microwave-assisted or catalyst-free approaches . Investigating alternative synthetic routes can enhance accessibility.

- Darehkordi et al. reported the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles via intramolecular oxidative cyclization . Understanding regioselectivity in triazole formation can guide further design and optimization.

Anticonvulsant Activity

Antitumor Properties

Antiviral Potential

Structure-Activity Relationship (SAR) Studies

Synthetic Methodology

Regioselective Synthesis

作用機序

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that the compound may interact with its targets through hydrogen bonding, influencing the activity of the target enzyme.

Result of Action

The potential for the compound to inhibit the activity of the reverse transcriptase enzyme suggests that it may have antiviral properties .

将来の方向性

特性

IUPAC Name |

4-prop-2-enyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3OS/c1-2-6-19-11(17-18-12(19)21)8-20-10-5-3-4-9(7-10)13(14,15)16/h2-5,7H,1,6,8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSVWYRMYFWZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)